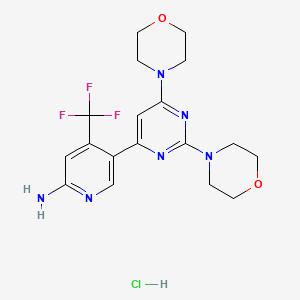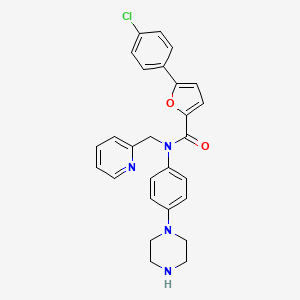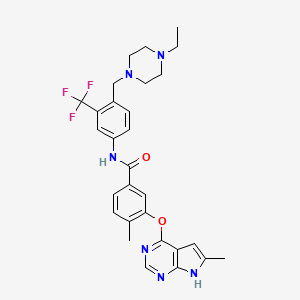
Nivolumab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .
Synthesis Analysis
A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Molecular Structure Analysis
The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .Chemical Reactions Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Physical And Chemical Properties Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .Aplicaciones Científicas De Investigación
Application in Non-Small Cell Lung Cancer (NSCLC)
Field
Oncology - specifically, the treatment of lung cancer .
Application Summary
Nivolumab, in combination with Ipilimumab and chemotherapy, has been used in the treatment of metastatic non-small-cell lung cancer (NSCLC) . This combination has been shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) .
Methods of Application
Patients were treated with a regimen of platinum-based chemotherapy combined with immunotherapy of nivolumab every three weeks and ipilimumab every 6 weeks . The patients received 2–3 cycles of chemotherapy according to the physician’s choice: platinum-based cisplatin or carboplatin with either pemetrexed or paclitaxel .
Results
The median PFS was 10.2 months, longer than that of the 9LA trial (6.7 months) . Adenocarcinoma patients exhibited a higher median OS of 13.7 (range 5–33) months than squamous cell carcinoma (SCC) patients at 12.3 (5–20) months and PFS of 10.3 (4–33) months, while squamous cell carcinoma patients had a PFS of 9.2 (4–18) months .
Application in Advanced and Metastatic Cervical Cancer
Field
Oncology - specifically, the treatment of cervical cancer .
Application Summary
Nivolumab, a PD-1 inhibitor, has emerged as a potential therapeutic option for advanced and metastatic cervical cancer .
Methods of Application
The effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort were assessed, drawing from clinical trials and real-world evidence up to December 2023 .
Results
The review rigorously assesses the effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort .
Application in Advanced Non-Small Cell Lung Cancer (NSCLC)
Application Summary
Nivolumab has demonstrated its efficacy at extending overall survival (OS) in patients with locally advanced or metastatic NSCLC after chemotherapy in large randomized studies .
Methods of Application
Patients with advanced non-squamous (CheckMate057) and squamous (CheckMate017) NSCLC were treated with Nivolumab . The treatment benefit observed in randomized clinical trials has been replicated in real-world observational studies in everyday clinical practice .
Results
In the long-term extensions of these studies, the 4-year OS rate with nivolumab was 14% . This includes the UNIVOC study in France, a large cohort of >10,000 patients, corresponding to all patients with advanced NSCLC (aNSCLC) starting nivolumab treatment in the 2 years following the date when it was made available in France (2015) .
Safety And Hazards
Propiedades
Número CAS |
946414-94-4 |
|---|---|
Nombre del producto |
Nivolumab |
Fórmula molecular |
C6362H9862N1712O1995S42 |
Peso molecular |
143599.39 g·mol−1 |
Sinónimos |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



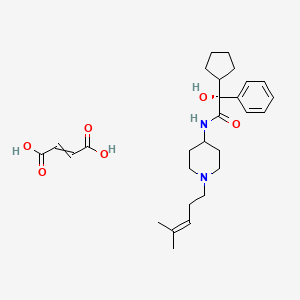
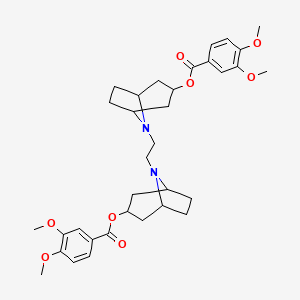
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
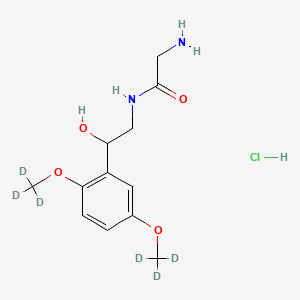
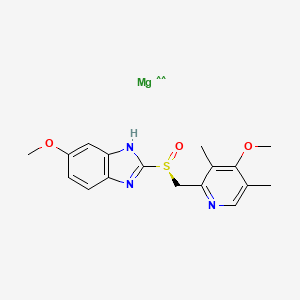
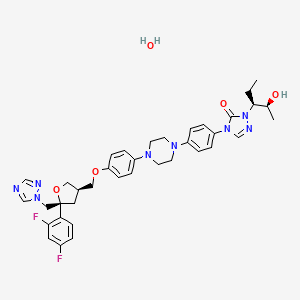
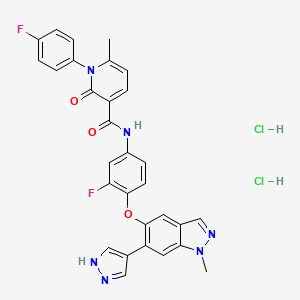
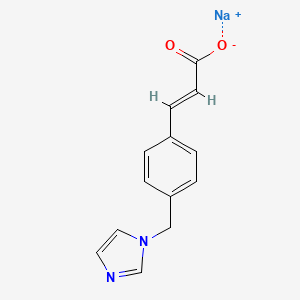
![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)
